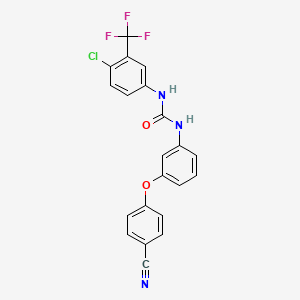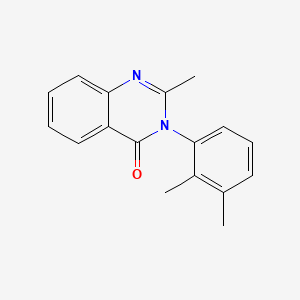![molecular formula C27H38N6O5 B3025719 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
概要
説明
科学的研究の応用
TAS 205 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of hematopoietic prostaglandin D synthase.
Biology: TAS 205 is used to investigate the role of prostaglandin D2 in various biological processes.
Medicine: The primary application of TAS 205 is in the treatment of Duchenne muscular dystrophy. .
Industry: TAS 205 is produced on an industrial scale for pharmaceutical applications
作用機序
TAS 205 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase (HPGDS). This enzyme is responsible for the production of prostaglandin D2, which plays a role in the inflammatory response and muscle necrosis in Duchenne muscular dystrophy. By inhibiting HPGDS, TAS 205 reduces the production of prostaglandin D2, thereby mitigating inflammation and muscle damage .
将来の方向性
生化学分析
Biochemical Properties
TAS 205 interacts with the enzyme HPGDS, which is known to exacerbate the inflammatory response in Duchenne muscular dystrophy (DMD) patients’ muscles . By inhibiting HPGDS, TAS 205 controls the decline in motor function in DMD patients .
Cellular Effects
TAS 205 influences cell function by modulating the activity of HPGDS, thereby controlling the inflammatory response within muscle cells . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, TAS 205 exerts its effects by binding to and inhibiting the enzyme HPGDS . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting the function and health of muscle cells .
Temporal Effects in Laboratory Settings
As a part of ongoing clinical trials, researchers are studying the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of TAS 205 at different dosages in animal models are also being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
TAS 205 is involved in the prostaglandin D metabolic pathway, where it interacts with the enzyme HPGDS .
Transport and Distribution
The transport and distribution of TAS 205 within cells and tissues are areas of active research. Current studies aim to identify any transporters or binding proteins that TAS 205 interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of TAS 205 and its effects on activity or function are also being studied. This includes any targeting signals or post-translational modifications that direct TAS 205 to specific compartments or organelles .
準備方法
The synthesis of TAS 205 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced on an industrial scale by Taiho Pharmaceutical Co., Ltd., which has developed efficient methods for its large-scale production .
化学反応の分析
TAS 205 undergoes various chemical reactions, including:
Oxidation: TAS 205 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: TAS 205 can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
TAS 205 is unique in its selective inhibition of hematopoietic prostaglandin D synthase. Similar compounds include:
Prostaglandin E2 inhibitors: These compounds inhibit prostaglandin E2, which has different biological effects compared to prostaglandin D2.
Nonsteroidal anti-inflammatory drugs (NSAIDs): These drugs inhibit cyclooxygenase enzymes, which are involved in the production of various prostaglandins, including prostaglandin D2 and prostaglandin E2.
Compared to these compounds, TAS 205 offers a more targeted approach by specifically inhibiting hematopoietic prostaglandin D synthase, making it a promising therapeutic option for Duchenne muscular dystrophy .
特性
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4.H2O/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32;/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXCKTKGAJDCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diazaspiro[4.7]dodecane-2,4-dione](/img/structure/B3025636.png)
![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)
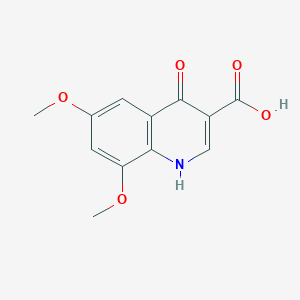
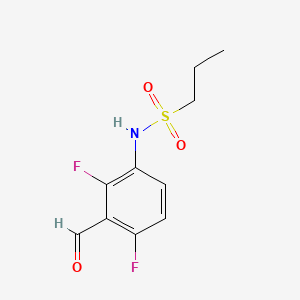


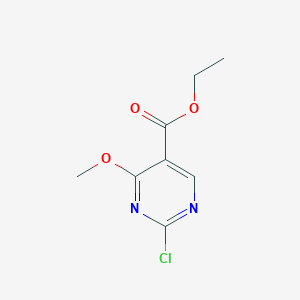
![N-[3-[(4-Fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide](/img/structure/B3025650.png)
